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Elacestrant Potency & Pharmacokinetic Profile

Parameter
Value /
Measurement

Context / Notes

ERα Binding (IC₅₀) ~3 nM (1.4 ng/mL) [1] Cell-free assay [1]

4.2 nM (2 ng/mL) [1] MCF-7 cells (48 hr) [1]

0.6 nM (0.3 ng/mL) [1] ERα expression in MCF-7 cells (48 hr) [1]

ERβ Binding (IC₅₀) ~300 nM [1] Demonstrates selectivity for ERα over ERβ [1]

In Vivo Tumor
Concentration

11.1 μg/mL [1] In subcutaneous MCF-7 tumor (60 mg/kg PO
dose in mice) [1]

Clinical Trough Level
(Cmin)

~60 ng/mL [1] Achieved at the 400 mg (salt) clinical dose [1]

Oral Bioavailability 11% (90% CI: 8-14%)
[1]

Administered with food [1]
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Mechanism of ERα Degradation

Elacestrant is an oral selective estrogen receptor degrader (SERD). Its mechanism of action involves

binding to the estrogen receptor, which inhibits tumor growth by antagonizing and degrading the ER

pathway [2] [3].

The diagram below illustrates the core mechanism of Elacestrant-induced ERα degradation.

Elacestrant enters cell Binds to Estrogen Receptor α (ERα)

Induces conformational change Targets ERα for ubiquitination Degradation via Proteasome

Click to download full resolution via product page

Elacestrant induces ERα degradation via the ubiquitin-proteasome pathway.

Key Supporting Experimental Evidence

The following experimental data underpin the understanding of Elacestrant's degradation potency and anti-

tumor efficacy.

Antiproliferative Activity: In cell viability assays using ER+ breast cancer cell lines (e.g., MCF-7),
Elacestrant demonstrated a concentration-dependent decrease in cell proliferation, with IC₅₀ values

within the clinically achievable range (100-300 nM) [4].
ERα Downregulation & Target Inhibition: Treatment with Elacestrant in breast cancer cells led to a

decrease in the expression of classical ER-regulated genes, such as the Progesterone Receptor
(PGR) and Cyclin D1, confirming effective blockade of the ER signaling pathway [4].

Activity in Resistant Models: Elacestrant has shown potent anti-estrogenic activity in patient-
derived xenograft (PDX) models of ER+ breast cancer that had acquired resistance to other

endocrine therapies, including fulvestrant-resistant models. It was also effective in models
harboring ESR1 mutations (e.g., Y537S, Y537C) [4].

Clinical Receptor Engagement: A Phase 1b clinical trial used 16α-18F-fluoro-17β-estradiol positron
emission tomography (FES-PET/CT) to visually confirm Elacestrant's engagement with the ER in
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tumor lesions. The results showed a median reduction of 89.1% in FES uptake after 14 days of

treatment, demonstrating potent ER binding and occupancy in patients [3].

Key Insights for Research & Development

Differentiated SERD Profile: While both Elacestrant and Fulvestrant act as pure anti-estrogens and

degrade ER, their effects on ER protein levels in vitro can differ. One study noted that, unlike
Fulvestrant, Elacestrant did not reduce ER levels in MCF-7 cells after 18 hours of treatment, yet it

still effectively suppressed downstream gene expression and cell proliferation [4]. This suggests that
the correlation between immediate receptor degradation and antitumor efficacy may be
complex.
Brain Penetration: Preclinical data indicates that Elacestrant can cross the blood-brain barrier. In a

mouse model, the brain-to-plasma concentration ratio was approximately 62% [1]. This property is
highly relevant for treating breast cancer brain metastases, a significant clinical challenge.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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